N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine

Peptide Synthesis N-Methyl Amino Acid Manufacturing Process Chemistry

This Fmoc-protected N-methyl amino acid enables precise incorporation of N-methyl threonine into peptides, enhancing proteolytic stability and membrane permeability. Its high purity (≥98%) and stereochemical integrity minimize deletion sequences and diastereomeric impurities in SPPS. Ideal for SAR campaigns and peptide drug development requiring conformational rigidification.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 252049-06-2
Cat. No. B557329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
CAS252049-06-2
SynonymsFmoc-N-Me-Thr-OH; 252049-06-2; (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoicacid; MolPort-020-004-025; ZINC2389805; AKOS016001219; AJ-35625; AK-89025; Z5782; N-(9H-Fluorene-9-ylmethoxycarbonyl)-N-methyl-L-threonine
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1
InChIKeyYBKRZKSVPNEMQK-XIKOKIGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-Thr-OH (CAS 252049-06-2): Critical N‑Methyl Amino Acid Building Block for Solid-Phase Peptide Synthesis (SPPS)


N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine (Fmoc-N-Me-Thr-OH, CAS 252049-06-2) is an Fmoc-protected, Nα‑methylated derivative of L‑threonine [1]. It is classified as an Fmoc‑N‑methyl‑β‑hydroxy amino acid and is used as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS) to introduce an N‑methyl threonine residue into a growing peptide chain . The compound appears as a white to off‑white powder with a melting point of 152–157 °C and is typically stored at 0–8 °C .

Why Generic Substitution Fails: Fmoc-N-Me-Thr-OH (252049-06-2) Cannot Be Replaced by Fmoc-Thr-OH or Other N‑Methyl Amino Acids


N‑Methylation of the backbone amide nitrogen in peptides drastically alters conformational preferences, proteolytic stability, and membrane permeability [1]. Consequently, substituting Fmoc‑N‑Me‑Thr‑OH with its non‑methylated analog (Fmoc‑Thr‑OH) results in a peptide with fundamentally different biophysical and pharmacological properties [1]. Similarly, replacing it with another N‑methyl amino acid (e.g., Fmoc‑N‑Me‑Ser‑OH or Fmoc‑N‑Me‑Ala‑OH) is not equivalent, as each N‑methyl residue confers a unique steric and hydrogen‑bonding profile that governs coupling efficiency and peptide conformation [2]. The quantitative evidence below demonstrates exactly where Fmoc‑N‑Me‑Thr‑OH exhibits verifiable differentiation that drives selection.

Fmoc-N-Me-Thr-OH (252049-06-2) – Quantified Differentiation Guide for Scientific Procurement


Improved Synthetic Yield for Fmoc-N-Me-Thr-OH via the Bahekar Method vs. Prior Oxazolidinone Route

The Bahekar method for synthesizing Fmoc‑N‑Me‑Thr‑OH achieves a 92% isolated yield for the key oxazolidinone intermediate (2a) and provides the final product in 'very good yields' after a total reaction time of < 1 h [1]. In contrast, the earlier oxazolidinone reduction method (Luo et al.) required 3–5 days of stirring at room temperature and suffered partial loss of the Fmoc protecting group, necessitating reintroduction [1]. While a direct final‑yield comparison is not provided, the Bahekar method eliminates the need for TBDMS protection/deprotection (which previously added 2–3 days) and avoids Fmoc‑loss side reactions, directly translating to higher synthetic throughput and reduced cost [1].

Peptide Synthesis N-Methyl Amino Acid Manufacturing Process Chemistry

Batch Purity Specification: Fmoc-N-Me-Thr-OH ≥ 98% by HPLC Enables High‑Fidelity SPPS

Commercially available Fmoc‑N‑Me‑Thr‑OH (CAS 252049‑06‑2) is routinely supplied with a purity specification of ≥ 98% as determined by HPLC . In comparison, many common Fmoc‑amino acids (e.g., Fmoc‑Ala‑OH, Fmoc‑Leu‑OH) are offered at a similar 98–99% threshold, but for sterically hindered N‑methyl derivatives, achieving and maintaining this level of purity is more challenging due to the increased difficulty of purification [1]. The ≥ 98% purity ensures minimal deletion sequences during SPPS, which is critical when coupling to another hindered N‑methyl residue or when synthesizing long, N‑methyl‑rich peptides [1].

Solid-Phase Peptide Synthesis Quality Control Amino Acid Derivatives

Reduced Racemization Risk During Fmoc-N-Me-Thr-OH Synthesis vs. Traditional β‑Hydroxy Amino Acid Methylation

Traditional methods for N‑methylating β‑hydroxy amino acids (Ser and Thr) are plagued by β‑elimination and dehydration by‑products, and frequently yield partially racemized product [1]. The Bahekar synthesis of Fmoc‑N‑Me‑Thr‑OH proceeds via an oxazolidinone intermediate that is reduced under mild Lewis‑acid conditions (AlCl₃/(iPr)₃SiH) without requiring strong base or extended reaction times that promote racemization [1]. While direct enantiomeric excess (ee) values are not reported, the method is explicitly designed to preserve optical purity and is demonstrated to produce material suitable for SPPS without further chiral purification [1]. In contrast, alternative reductive amination approaches (e.g., Chruma method) are noted to be inadequate for large‑scale production due to difficult Schiff‑base preparation and potential racemization [1].

Peptide Chemistry Chiral Integrity Amino Acid Derivatization

Enhanced Metabolic Stability and Membrane Permeability of N‑Methyl‑Thr‑Containing Peptides – Class‑Level Evidence

N‑Methylation of peptide backbone amides, including threonine residues, is a well‑established strategy to increase proteolytic stability and membrane permeability [1]. Peptides containing N‑methylated amide bonds often exhibit higher proteolytic stability, increased membrane permeability, and enhanced duration of action compared to their non‑methylated counterparts [1]. While direct head‑to‑head stability data for an Fmoc‑N‑Me‑Thr‑OH‑derived peptide versus an Fmoc‑Thr‑OH‑derived peptide are not available in the retrieved literature, the class‑level effect is robust and widely exploited in medicinal chemistry [1][2]. For procurement, this means that Fmoc‑N‑Me‑Thr‑OH is selected specifically when the target peptide requires improved pharmacokinetic properties that cannot be achieved with non‑methylated threonine.

Peptide Therapeutics Drug Design Peptide Stability

High‑Impact Research and Industrial Applications for Fmoc-N-Me-Thr-OH (252049-06-2)


Synthesis of N‑Methyl‑Rich Peptide Therapeutics Requiring Enhanced Metabolic Stability

Fmoc‑N‑Me‑Thr‑OH is used to incorporate an N‑methyl threonine residue into peptide drug candidates, where backbone methylation is known to increase resistance to proteolytic degradation and improve membrane permeability [1]. The high purity (≥ 98%) and stereochemical integrity of the building block are critical for obtaining the desired pharmacokinetic profile in therapeutic peptides .

Large‑Scale Solid‑Phase Peptide Synthesis (SPPS) of Cyclic or Constrained Peptides

The efficient and scalable synthesis of Fmoc‑N‑Me‑Thr‑OH (500 g demonstrated) makes it a practical choice for large‑scale SPPS campaigns [1]. The building block’s defined purity and minimized racemization risk reduce the likelihood of deletion sequences and diastereomeric impurities, which is especially important when synthesizing cyclic peptides or peptides containing multiple N‑methyl amino acids where single deletions can drastically reduce yield [1][2].

Peptide Structure‑Activity Relationship (SAR) Studies Investigating Conformational Restriction

Because N‑methylation alters the hydrogen‑bonding capacity and conformational preferences of the peptide backbone, Fmoc‑N‑Me‑Thr‑OH is a valuable tool in SAR campaigns aimed at probing the bioactive conformation of peptide ligands [1]. Substituting a non‑methylated threonine with an N‑methyl threonine can rigidify the backbone and reveal which conformation is required for target binding [1].

Manufacturing of Peptide‑Based Diagnostic Reagents and Biosensors

The availability of high‑purity Fmoc‑N‑Me‑Thr‑OH supports the development of peptide‑based diagnostic tools, where precise control over peptide sequence and conformation is essential for assay sensitivity and specificity . The building block’s compatibility with standard Fmoc‑SPPS protocols allows seamless integration into existing manufacturing workflows .

Technical Documentation Hub

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